Cas no 1429238-87-8 (7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile)

7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile 化学的及び物理的性質
名前と識別子
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- 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile
- 1H-Indene-1-carbonitrile, 7-fluoro-2,3-dihydro-
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- インチ: 1S/C10H8FN/c11-9-3-1-2-7-4-5-8(6-12)10(7)9/h1-3,8H,4-5H2
- InChIKey: HTFOXAKMXJJQKB-UHFFFAOYSA-N
- ほほえんだ: C1(C#N)C2=C(C=CC=C2F)CC1
じっけんとくせい
- 密度みつど: 1.18±0.1 g/cm3(Predicted)
- ふってん: 265.7±40.0 °C(Predicted)
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7960475-0.1g |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
1429238-87-8 | 95% | 0.1g |
$376.0 | 2024-05-22 | |
Enamine | EN300-7960475-1.0g |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
1429238-87-8 | 95% | 1.0g |
$1086.0 | 2024-05-22 | |
Enamine | EN300-7960475-2.5g |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
1429238-87-8 | 95% | 2.5g |
$2127.0 | 2024-05-22 | |
Enamine | EN300-7960475-5.0g |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
1429238-87-8 | 95% | 5.0g |
$3147.0 | 2024-05-22 | |
Enamine | EN300-7960475-10.0g |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
1429238-87-8 | 95% | 10.0g |
$4667.0 | 2024-05-22 | |
Aaron | AR0289MK-500mg |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
1429238-87-8 | 95% | 500mg |
$1190.00 | 2025-02-15 | |
Aaron | AR0289MK-100mg |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
1429238-87-8 | 95% | 100mg |
$542.00 | 2025-02-15 | |
1PlusChem | 1P0289E8-100mg |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
1429238-87-8 | 95% | 100mg |
$527.00 | 2024-06-20 | |
1PlusChem | 1P0289E8-250mg |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
1429238-87-8 | 95% | 250mg |
$727.00 | 2024-06-20 | |
1PlusChem | 1P0289E8-50mg |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
1429238-87-8 | 95% | 50mg |
$363.00 | 2024-06-20 |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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6. Back matter
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrileに関する追加情報
Introduction to 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile (CAS No. 1429238-87-8)
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1429238-87-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic nitrile derivative has garnered attention due to its structural uniqueness and potential applications in drug development. The presence of a fluorine substituent and a nitrile group in its molecular framework imparts distinct chemical properties, making it a valuable scaffold for synthetic chemists and pharmacologists.
The molecular structure of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile consists of a fused indene ring system with a fluorine atom at the 7-position and a cyano group at the 1-position. This configuration not only enhances its reactivity but also opens up diverse possibilities for further functionalization. The fluorine atom, being highly electronegative, influences the electronic properties of the molecule, thereby affecting its interactions with biological targets. On the other hand, the nitrile group serves as a versatile handle for chemical transformations, enabling the introduction of additional functional moieties.
In recent years, there has been a surge in interest regarding fluorinated heterocycles in medicinal chemistry due to their improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles. Among these, 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile stands out as a promising candidate for designing novel therapeutic agents. Its indene core is reminiscent of several bioactive molecules that have shown efficacy in treating various diseases, including cancer and infectious disorders.
One of the most compelling aspects of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile is its potential as an intermediate in the synthesis of more complex pharmacophores. The nitrile group can be readily converted into amides, carboxylic acids, or other nitrogen-containing functionalities through standard chemical reactions. This adaptability makes it an attractive building block for medicinal chemists aiming to develop targeted therapies. Furthermore, the fluorine atom can be leveraged to fine-tune the pharmacological properties of derived compounds, such as their solubility, bioavailability, and selectivity.
Recent studies have highlighted the role of fluorinated indenes in modulating biological pathways associated with inflammation and oxidative stress. For instance, derivatives of indene have been investigated for their potential anti-inflammatory effects by interacting with specific enzyme targets. The incorporation of a fluorine atom into these structures has been shown to enhance their potency and reduce off-target effects. Similarly, the nitrile group has been explored as a pharmacophore in antimicrobial agents, where it contributes to the molecule's ability to disrupt bacterial cell membranes.
The synthesis of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts acylation followed by reduction and further functionalization at strategic positions. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to introduce additional substituents efficiently. The presence of both fluorine and nitrile groups necessitates precise control over reaction conditions to prevent unwanted side products.
The spectroscopic and analytical characterization of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile is crucial for confirming its identity and purity before proceeding with biological evaluations. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide detailed insights into its molecular structure. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are often used for purity assessment.
In vitro studies have begun to unravel the potential biological activities of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile. Initial experiments suggest that it may exhibit inhibitory effects on certain enzymes or receptors relevant to neurological disorders. The fluorine atom's influence on electronic distribution could enhance binding interactions with target proteins compared to non-fluorinated analogs. Additionally, the nitrile group may participate in hydrogen bonding or other non-covalent interactions that are critical for drug-receptor recognition.
The development of novel therapeutic agents relies heavily on understanding structure-activity relationships (SAR). By systematically varying substituents around the indene core while maintaining the fluoro and cyano functionalities at key positions (7-fluoro at C7 and cyano at C1), researchers can generate libraries of compounds for high-throughput screening (HTS). This approach allows for rapid identification of lead candidates with optimized pharmacological profiles.
The future prospects for 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile are promising given its versatility as a synthetic intermediate and its potential biological relevance. As research progresses, new methodologies for its preparation and derivatization will continue to emerge. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into clinical applications that benefit patients worldwide.
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